molecular formula C20H22N4O2S B2696765 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1203411-84-0

2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2696765
CAS No.: 1203411-84-0
M. Wt: 382.48
InChI Key: ZAGCFQBSSBYKEH-UHFFFAOYSA-N
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Description

2-(2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound incorporates a thiazole ring, an indole derivative, and an acetamido group, which collectively contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide generally involves multiple steps, including the formation of the indole derivative, followed by the attachment of the acetamido and thiazole moieties. Standard organic synthesis techniques such as condensation reactions, amide bond formations, and cyclization processes are employed under controlled conditions to ensure high purity and yield.

Industrial Production Methods

For industrial-scale production, the process is optimized to maximize efficiency and minimize cost. This often involves the use of robust catalysts, automated reaction setups, and continuous flow systems to streamline the multi-step synthesis. Proper purification techniques, such as recrystallization and chromatography, are crucial to obtaining the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the indole and thiazole rings, leading to various oxidation states.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrogen and carbon atoms within the compound.

  • Hydrolysis: : The amide bond in the acetamido group is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed from These Reactions

Depending on the specific reaction conditions and reagents used, the compound can yield various oxidized, reduced, or substituted derivatives, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

The compound's intricate structure makes it a valuable subject in organic chemistry research, particularly in the study of heterocyclic compounds and novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to investigate biochemical pathways, enzyme activities, and receptor interactions, given its potential bioactive nature.

Medicine

Preliminary studies might suggest roles in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific diseases or conditions.

Industry

Industrial applications could include its use as an intermediate in the synthesis of other complex molecules, specialty chemicals, and potentially in materials science for creating new functional materials.

Mechanism of Action

Effects

The compound exerts its effects through specific interactions with molecular targets, which can include enzymes, receptors, and nucleic acids. These interactions might modulate biochemical pathways and cellular processes.

Molecular Targets and Pathways

The precise mechanism often involves binding to active sites or regulatory regions of target molecules, thereby influencing their activity and function. Pathways affected could range from metabolic processes to signal transduction cascades.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its unique combination of an indole derivative and a thiazole ring, which imparts distinctive chemical and biological properties.

Similar Compounds

  • 2-(2-(2,3-dihydrobenzofuran-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

  • 2-(2-(2,3-dihydroindol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

These compounds share structural similarities but differ in the specific heterocyclic components, which can significantly affect their reactivity and applications.

Properties

IUPAC Name

2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-12-18(19(26)23(2)3)27-20(21-12)22-17(25)11-24-15-9-5-4-7-13(15)14-8-6-10-16(14)24/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGCFQBSSBYKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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